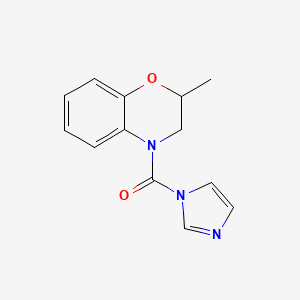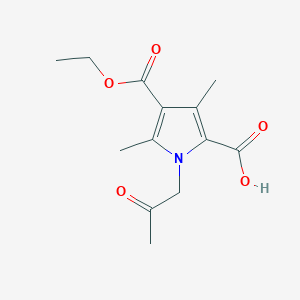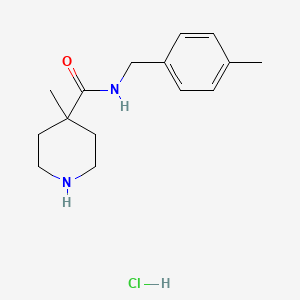![molecular formula C13H16N2O3 B1392657 [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid CAS No. 1242858-87-2](/img/structure/B1392657.png)
[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid, or CPOCA, is a cyclic organic compound belonging to the class of oxadiazoles. It is a type of acetic acid, and is used in a variety of scientific research applications. CPOCA is produced synthetically, and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Assessment
- Research conducted by Karpina et al. (2019) on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which include structures similar to the compound , revealed their potential for diverse biological properties. This study highlighted the synthesis methodology and biological assessment of these compounds, indicating their significance in medicinal chemistry (Karpina et al., 2019).
Inhibition of Aldose Reductase
- A study by La Motta et al. (2008) focused on 1,2,4-oxadiazol-5-yl-acetic acids and their ability to inhibit aldose reductase (ALR2). The research identified specific compounds exhibiting significant inhibitory activity, highlighting their potential therapeutic application in preventing cataract development (La Motta et al., 2008).
GABAA/Benzodiazepine Receptor Interaction
- Research by Tenbrink et al. (1994) explored compounds related to 1,2,4-oxadiazoles, demonstrating their binding affinity to the GABAA/benzodiazepine receptor. This study underscores the significance of such compounds in neuropharmacology and their potential as therapeutic agents (Tenbrink et al., 1994).
Polymorphic Forms and Structural Analysis
- A 2020 study by Shishkina et al. investigated the polymorphic forms of a compound structurally similar to the one . The research provided insights into the different crystal structures and stability of these forms, which is vital for understanding the material properties of these compounds (Shishkina et al., 2020).
Antibacterial Properties
- Holla et al. (2000) studied the synthesis and antibacterial properties of 1,2-bis(1,3,4-oxadiazol-2-yl)ethanes, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. This research highlights the potential use of such compounds in developing new antibacterial agents (Holla et al., 2000).
Eigenschaften
IUPAC Name |
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11(17)7-8-1-3-9(4-2-8)12-14-13(18-15-12)10-5-6-10/h3,8,10H,1-2,4-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKFPAPOABGCBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CCC(CC3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)
![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)


![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)
